Tepoxalin
Overview
Description
Tepoxalin is a non-steroidal anti-inflammatory drug primarily used in veterinary medicine to reduce inflammation and pain in animals suffering from osteoarthritis . It is known for its dual inhibition of cyclooxygenase and lipoxygenase enzymes, which play a role in the biosynthesis of prostaglandins and leukotrienes, respectively . This compound is marketed under various brand names, including Zubrin .
Mechanism of Action
Target of Action
Tepoxalin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets two key enzymes: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a fatty acid involved in the inflammatory response .
Mode of Action
This compound acts as a dual inhibitor of COX and 5-LOX enzymes . Unlike many NSAIDs which are competitive inhibitors of COX, this compound is a noncompetitive inhibitor of COX . This means that this compound can suppress the production of both prostaglandins (via COX inhibition) and leukotrienes (via 5-LOX inhibition), which are key mediators of inflammation .
Biochemical Pathways
By inhibiting COX and 5-LOX, this compound disrupts the arachidonic acid metabolic pathway, reducing the production of pro-inflammatory mediators . This results in a decrease in inflammation and pain, which is particularly beneficial in conditions such as arthritis and hip dysplasia .
Pharmacokinetics
It’s known that the hydroxamic acid of this compound is responsible for the 5-lox inhibition .
Result of Action
The dual inhibition of COX and 5-LOX by this compound leads to a reduction in inflammation and pain . In addition, this compound has been shown to suppress T cell proliferation, suggesting potential immunosuppressive effects . This could be beneficial in managing immune-related disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Co-administration of this compound and cyclosporin A (CsA) in mixed lymphocyte reaction (MLR) cultures showed an additive inhibitory effect . .
Biochemical Analysis
Biochemical Properties
Tepoxalin acts as a potent inhibitor of the enzymes cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which play crucial roles in the biosynthesis of prostaglandins and leukotrienes, respectively . By inhibiting these enzymes, this compound suppresses the production of these inflammatory mediators, thereby reducing inflammation and pain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly T cells . It has been found to inhibit T cell proliferation and block IL-2 mRNA transcription in certain conditions . Moreover, it has been observed to have selective activity against cancer cell lines that overexpress the ABCB1 transporter (MDR1/p-glycoprotein) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes . Additionally, it has been suggested that this compound may suppress T cell proliferation by inhibiting IL-2-induced signal transduction .
Temporal Effects in Laboratory Settings
This compound has been found to be stable under various storage conditions, including exposure to light for 30 days . In vitro studies have shown that this compound can reduce collagen loss from canine cartilage explants at a concentration of 10^-5 M .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated potent anti-inflammatory and analgesic activities . Common side effects of this compound consumption in animals include vomiting, diarrhea, blood in feces, loss of appetite, fatigue, thirst, an increase in urination, and behavioral changes .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX and LOX enzymes, thereby suppressing the biosynthesis of prostaglandins and leukotrienes .
Preparation Methods
Tepoxalin can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Tepoxalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tepoxalin has several scientific research applications:
Chemistry: Used as a model compound to study dual inhibition of cyclooxygenase and lipoxygenase enzymes.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential use in treating human conditions like arthritis and musculoskeletal disorders.
Comparison with Similar Compounds
Tepoxalin is unique due to its dual inhibition of cyclooxygenase and lipoxygenase enzymes. Similar compounds include:
Diclofenac: Inhibits cyclooxygenase but not lipoxygenase.
Indomethacin: Another non-steroidal anti-inflammatory drug that primarily inhibits cyclooxygenase.
Naproxen: Inhibits cyclooxygenase and is commonly used to treat pain and inflammation.
This compound’s dual inhibition makes it particularly effective in reducing both prostaglandin and leukotriene-mediated inflammation, setting it apart from other non-steroidal anti-inflammatory drugs .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103475-41-8 | |
Record name | Tepoxalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tepoxalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tepoxalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103475-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEPOXALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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